![molecular formula C11H8BrF3N2 B1402297 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole CAS No. 1423161-91-4](/img/structure/B1402297.png)
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Overview
Description
5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce oxides or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that pyrazole derivatives, including 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole, exhibit potent antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups significantly inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Inhibition of Enzymes : The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Selective inhibition of MAO-B could provide therapeutic benefits in conditions like Parkinson's disease .
- Anticancer Properties : The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer drug development. Early studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, although further research is necessary to establish efficacy and safety in clinical settings .
Material Science Applications
- Fluorinated Materials : The incorporation of trifluoromethyl groups into materials enhances their thermal stability and chemical resistance. This property is crucial for developing advanced polymers and coatings that require durability under harsh conditions .
- Organic Electronics : Pyrazole derivatives are being explored for use in organic semiconductors due to their electronic properties. The ability to tune the electronic characteristics through structural modifications allows for the design of materials suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various pyrazole derivatives, including this compound, and tested their efficacy against multiple bacterial strains. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.25 µg/mL, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
In a pharmacological study focusing on neuroprotection, the compound was evaluated for its effects on neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound reduced cell death and improved cell viability compared to control groups, suggesting its potential role in neuroprotective therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine substituents but differs in the core structure.
5-Trifluoromethyl-2-formyl phenylboronic acid: Contains a trifluoromethyl group and is used in different applications.
Biological Activity
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this pyrazole derivative typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of arylhydrazines and appropriate carbonyl compounds, which can yield various substituted pyrazoles, including the target compound. The synthesis process often requires careful optimization of reaction conditions to improve yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell types, including:
- Lung cancer
- Breast cancer (MDA-MB-231 cells)
- Liver cancer (HepG2 cells)
This suggests that derivatives like this compound could be promising candidates for further development as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt biofilm formation and exhibit low toxicity to human cells, indicating a potential for therapeutic use .
Anti-inflammatory Properties
The pyrazole scaffold has also been linked to anti-inflammatory activities. Some derivatives have been evaluated for their ability to reduce inflammation in various models, showing comparable effects to established anti-inflammatory drugs like indomethacin .
Case Studies
Several studies highlight the biological activities of pyrazole derivatives:
- Anticancer Evaluation : A study synthesized multiple pyrazole analogs and assessed their antiproliferative effects on cancer cell lines. Results indicated that certain compounds effectively inhibited cell proliferation and induced apoptosis in cancer cells, making them potential candidates for drug development .
- Antimicrobial Testing : Another investigation focused on the synthesis of N-(trifluoromethyl)phenyl substituted pyrazoles, which demonstrated potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The most effective compounds eradicated preformed biofilms and showed a selectivity factor greater than 20 against human embryonic kidney cells .
- Anti-inflammatory Activity : Research on various pyrazole derivatives revealed their capacity to mitigate inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Biological Activity | Test System/Model | Result Summary |
---|---|---|
Anticancer | MDA-MB-231, HepG2 | Significant inhibition of cell proliferation |
Antimicrobial | MRSA, Enterococcus spp. | Effective against antibiotic-resistant strains |
Anti-inflammatory | Animal models | Comparable efficacy to indomethacin |
Properties
IUPAC Name |
5-[2-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-10(4-5-16-17)8-6-7(11(13,14)15)2-3-9(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXZEXBQRRRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.